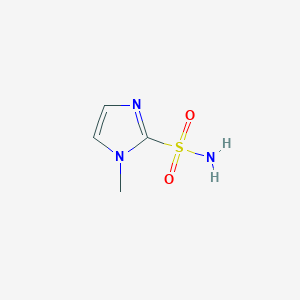
5-Methylthiomorpholine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylthiomorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2S . It is available for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11NO2S.ClH/c1-4-2-10-3-5 (7-4)6 (8)9;/h4-5,7H,2-3H2,1H3, (H,8,9);1H . This code provides a specific representation of the molecule’s structure.
Applications De Recherche Scientifique
Chemical Modifications and Analysis
Compounds structurally related to 5-Methylthiomorpholine-3-carboxylic acid hydrochloride have been used extensively in chemical modifications and analysis. For instance, the derivatization of chiral carboxylic acids with (S)-anabasine to increase detectability and enantiomeric separation in LC/ESI-MS/MS highlights the significance of modifying carboxylic acids for enhanced analytical applications (Higashi et al., 2012). This demonstrates the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in facilitating the analysis of chiral molecules, contributing to advancements in chemical and pharmaceutical research.
Corrosion Inhibition
The study of corrosion inhibition of mild steel in acidic media by triazole derivatives, such as 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, reveals the importance of sulfur and nitrogen-containing compounds in protecting metals against corrosion (Lagrenée et al., 2002). This suggests that 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, with its sulfur-containing heterocycle, could potentially serve as a novel corrosion inhibitor, offering valuable applications in materials science and engineering.
Biosynthesis and Enzymatic Studies
Research into the biosynthesis of carbapenem antibiotics has shown the intricate role of carboxylic acid derivatives in the enzymatic processes leading to antibiotic production (Stapon et al., 2003). This underscores the potential of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride in contributing to the development of novel antibiotics through its involvement in key biosynthetic pathways, highlighting its relevance in microbiology and pharmaceutical sciences.
Electrochemical Studies for Environmental Remediation
The electro-Fenton process for the degradation of organic pollutants, such as methyl parathion, in aqueous solutions has demonstrated the effectiveness of carboxylic acid derivatives in environmental remediation efforts (Diagne et al., 2007). Given the structural characteristics of 5-Methylthiomorpholine-3-carboxylic acid hydrochloride, it may be explored for its potential in enhancing the degradation of pollutants, contributing to the fields of environmental chemistry and wastewater treatment.
Safety And Hazards
Propriétés
IUPAC Name |
5-methylthiomorpholine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJVMZBOFRPMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiomorpholine-3-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921043.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2921048.png)
![(R)-2-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)propan-1-amine](/img/structure/B2921049.png)
![2-[({2-Ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]pyridine hydrochloride](/img/structure/B2921050.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2921055.png)
![(E)-2-((3-chlorophenyl)amino)-9-methyl-3-((2-phenylhydrazono)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2921057.png)


![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)

![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)